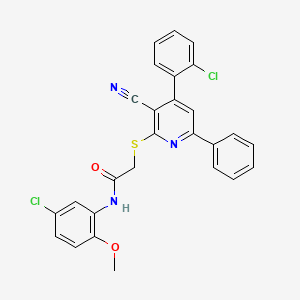

N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a pyridine core substituted with chlorophenyl, cyano, and phenyl groups, coupled with a thioacetamide linkage to a 5-chloro-2-methoxyphenyl moiety.

Properties

Molecular Formula |

C27H19Cl2N3O2S |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H19Cl2N3O2S/c1-34-25-12-11-18(28)13-24(25)31-26(33)16-35-27-21(15-30)20(19-9-5-6-10-22(19)29)14-23(32-27)17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H,31,33) |

InChI Key |

FATYHINLWCJYCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

Cyclization Reactions: These reactions form the pyridine ring structure.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Used for controlled reaction conditions.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form.

Reduction: Reduction of specific functional groups within the molecule.

Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Used to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The target compound shares structural motifs with other acetamide derivatives, such as:

- Chlorinated aromatic rings : Enhances lipophilicity and binding affinity to hydrophobic pockets.

- Pyridine-thioacetamide linkage : Facilitates hydrogen bonding and π-π stacking interactions.

- Methoxy and cyano groups: Modulate electronic properties and metabolic stability.

Physicochemical and Pharmacological Properties

Physicochemical Data

While direct data for the target compound are unavailable, comparisons with analogs suggest:

- Melting points : Pyridine-thioacetamide derivatives typically exhibit high melting points (>150°C) due to strong intermolecular interactions .

- Solubility: Chlorine and methoxy groups may reduce aqueous solubility compared to non-halogenated analogs.

Pharmacological Insights

- Compound 2 (): Demonstrated moderate activity in kinase inhibition assays (IC₅₀ ~10 µM), attributed to its chloro and cyano substituents .

- Compound 6y () : Exhibited enhanced metabolic stability (t₁/₂ > 4 hours in microsomal assays) due to tert-butyl and indol groups .

- Target Compound : Hypothesized to combine the bioactivity of both analogs, but experimental validation is absent in the evidence.

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

- Chlorine at 5-position (Target Compound) : May enhance target binding compared to 4-chlorophenyl in Compound 2 .

- Methoxy group : Could improve pharmacokinetics by reducing oxidative metabolism, as seen in Compound 6y .

- Cyanopyridine core: Likely critical for π-stacking with enzymatic active sites.

Limitations in Current Data

- No direct bioactivity or toxicity data for the target compound.

- Synthetic yields and purity metrics for analogs vary significantly, suggesting optimization challenges .

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C27H19Cl2N3O2S

Molecular Weight : 520.4 g/mol

IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide

InChI Key : FATYHINLWCJYCB-UHFFFAOYSA-N

The compound features a thioether linkage and multiple aromatic rings, which contribute to its chemical reactivity and potential interactions with biological targets.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nucleophilic Substitution Reactions : Substituting leaving groups with nucleophiles.

- Cyclization Reactions : Formation of the pyridine ring structure.

- Thioether Formation : Linking sulfur-containing groups to the acetamide structure.

These synthetic routes ensure the formation of the desired compound with specific functional properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, influencing pathways related to:

- Antimicrobial Activity : Preliminary studies suggest the compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The structural features may allow for interactions with cancer cell pathways, indicating potential use in oncology.

Case Studies and Research Findings

- Antimicrobial Studies

- Anticancer Activity

Comparative Analysis

| Property | N-(5-Chloro-2-methoxyphenyl)-... | Similar Compounds |

|---|---|---|

| Molecular Weight | 520.4 g/mol | Varies (typically 400-600 g/mol) |

| Antimicrobial Activity | Moderate to strong | Varies (some have stronger effects) |

| Anticancer Activity | Potentially effective | Some are well-studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.